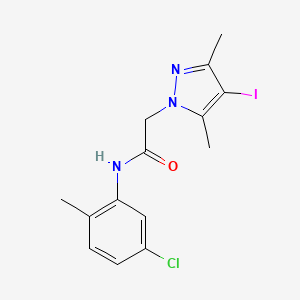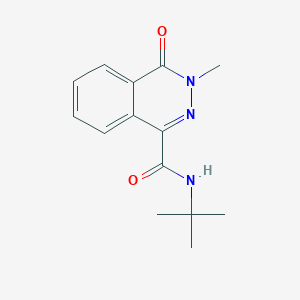![molecular formula C18H19N3O3 B3748017 N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B3748017.png)
N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea
描述
N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea, also known as CDEU, is a synthetic compound that belongs to the class of urea derivatives. It has gained significant attention in scientific research due to its potential therapeutic properties.
作用机制
The mechanism of action of N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is not fully understood. However, studies have suggested that it exerts its anti-tumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to activate the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis. Additionally, N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been found to inhibit the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been found to reduce the levels of inflammatory markers, such as C-reactive protein and interleukin-1β. In animal studies, N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been found to reduce tumor growth and angiogenesis.
实验室实验的优点和局限性
N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. It has been extensively studied for its potential therapeutic properties, which makes it a suitable candidate for further research. However, there are also some limitations to using N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has not been tested extensively in human clinical trials, which limits its potential therapeutic applications.
未来方向
There are several future directions for research on N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea. One area of research could be to further investigate its mechanism of action and identify its molecular targets. Another area of research could be to study its potential therapeutic applications in various diseases, such as cancer and inflammatory disorders. Additionally, studies could be conducted to optimize its pharmacokinetic properties and improve its bioavailability. Overall, N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has significant potential as a therapeutic agent, and further research is needed to fully understand its properties and applications.
Conclusion:
In conclusion, N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been found to possess anti-tumor, anti-inflammatory, and anti-angiogenic activities. However, its mechanism of action is not fully understood, and further research is needed to fully understand its properties and applications. N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has several advantages for lab experiments, but also has limitations due to its lack of extensive testing in human clinical trials. Overall, N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has significant potential as a therapeutic agent, and further research is needed to fully explore its properties.
科学研究应用
N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-tumor, anti-inflammatory, and anti-angiogenic activities. In vitro studies have demonstrated that N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea inhibits the proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of angiogenic factors, such as VEGF.
属性
IUPAC Name |
1-(2-cyanophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-23-16-8-7-13(11-17(16)24-2)9-10-20-18(22)21-15-6-4-3-5-14(15)12-19/h3-8,11H,9-10H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYPAYMLFXBNNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=CC=C2C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B3747936.png)

![4-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B3747955.png)
![5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B3747956.png)
![ethyl 3-[(dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3747961.png)
![2-{2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3747991.png)
![4-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B3748000.png)
![5-ethyl-2-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B3748013.png)
![N-(2-phenylethyl)-2-{[3-(trifluoromethyl)benzoyl]amino}benzamide](/img/structure/B3748024.png)
![4-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B3748029.png)
![N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea](/img/structure/B3748032.png)


![3-[6-oxo-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoic acid](/img/structure/B3748040.png)